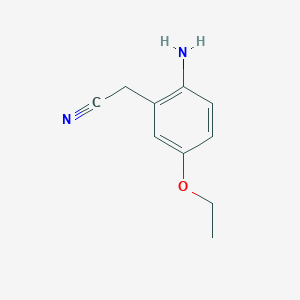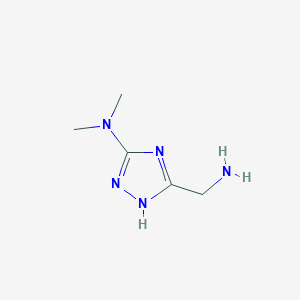
2-(2-Amino-5-ethoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-ethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of acetonitrile and contains an amino group and an ethoxy group attached to a phenyl ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-ethoxyphenyl)acetonitrile typically involves the reaction of 2-amino-5-ethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-ethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: 2-(2-Amino-5-ethoxyphenyl)ethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-ethoxyphenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to bioactive molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-ethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-5-methoxyphenyl)acetonitrile
- 2-(2-Amino-5-chlorophenyl)acetonitrile
- 2-(2-Amino-5-methylphenyl)acetonitrile
Uniqueness
2-(2-Amino-5-ethoxyphenyl)acetonitrile is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(2-amino-5-ethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-2-13-9-3-4-10(12)8(7-9)5-6-11/h3-4,7H,2,5,12H2,1H3 |
Clave InChI |
XQNVPTFWHNFULM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)


![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)



![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)

![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
